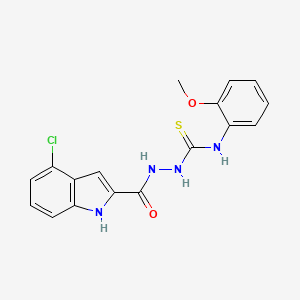![molecular formula C33H30P2 B14454936 [(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) CAS No. 77656-97-4](/img/structure/B14454936.png)
[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) is an organophosphorus compound that features a chiral center, making it an important ligand in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with various metals, which can be utilized in a range of catalytic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) typically involves the reaction of a chiral diol with diphenylphosphine. One common method is the reaction of ®-1,2-diphenylethane-1,2-diol with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands.
Coordination: It forms coordination complexes with transition metals, which are used in catalytic applications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Substitution: Halogenated compounds or other electrophiles.
Coordination: Transition metal salts such as palladium chloride or platinum chloride.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
科学的研究の応用
[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, especially those requiring chiral synthesis.
Industry: Applied in the production of fine chemicals and materials.
作用機序
The mechanism by which [(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) exerts its effects is primarily through its role as a ligand. It coordinates with metal centers to form complexes that can catalyze various chemical reactions. The chiral center in the compound allows for enantioselective catalysis, making it valuable in asymmetric synthesis. The molecular targets are typically the metal centers in the catalytic complexes, and the pathways involved include coordination and electron transfer processes.
類似化合物との比較
[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) can be compared with other similar compounds such as:
1,2-Bis(diphenylphosphino)ethane (dppe): Another bidentate ligand but lacks the chiral center, making it less suitable for asymmetric synthesis.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Contains a ferrocene backbone, providing different electronic properties and steric effects.
(2R,4R)-2,4-Pentanediylbis(diphenylphosphine): Similar in structure but with a different backbone, affecting its coordination behavior and catalytic properties.
The uniqueness of [(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) lies in its chiral center, which allows for enantioselective catalysis, making it highly valuable in asymmetric synthesis.
特性
CAS番号 |
77656-97-4 |
|---|---|
分子式 |
C33H30P2 |
分子量 |
488.5 g/mol |
IUPAC名 |
[(2R)-1-diphenylphosphanyl-3-phenylpropan-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C33H30P2/c1-6-16-28(17-7-1)26-33(35(31-22-12-4-13-23-31)32-24-14-5-15-25-32)27-34(29-18-8-2-9-19-29)30-20-10-3-11-21-30/h1-25,33H,26-27H2/t33-/m1/s1 |
InChIキー |
MERDFPRZMPWARC-MGBGTMOVSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)CC(CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



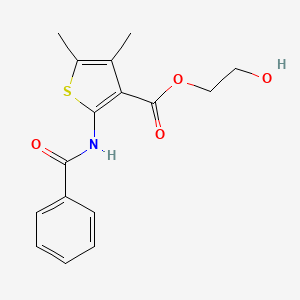
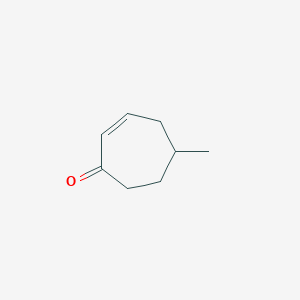
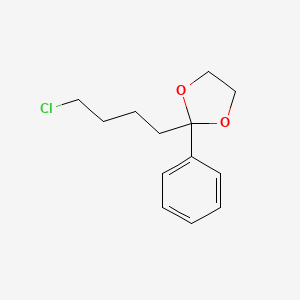
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
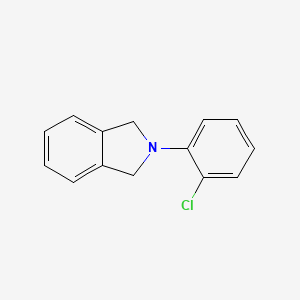
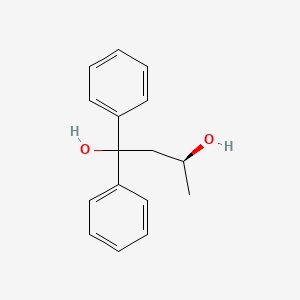
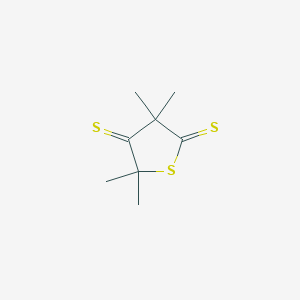
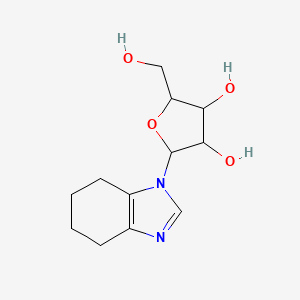
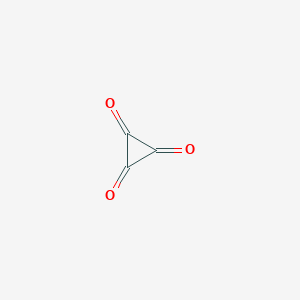
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)
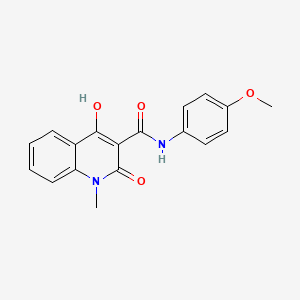
![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
